1,3-Difluoroacetone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21301. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

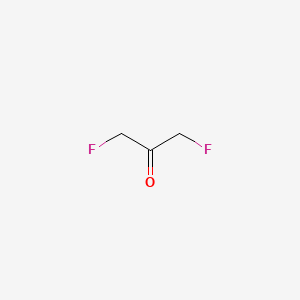

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIPCXRNASWFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963363 | |

| Record name | 1,3-Difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-14-5 | |

| Record name | 1,3-Difluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 453-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,3-Difluoroacetone from 1,3-Difluoroisopropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-difluoroacetone, a valuable fluorinated building block in medicinal chemistry and drug development, through the oxidation of 1,3-difluoroisopropanol. This document details various synthetic methodologies, presents comparative data, and offers specific experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features, owing to the presence of two fluorine atoms, can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of molecules into which it is incorporated. The primary route to this compound involves the oxidation of the corresponding secondary alcohol, 1,3-difluoroisopropanol. The selection of an appropriate oxidation method is crucial to ensure high yield, purity, and scalability while minimizing environmental impact. This guide explores several common and effective oxidation strategies.

Overview of Synthetic Pathways

The conversion of 1,3-difluoroisopropanol to this compound is an oxidation reaction. Several established methods for the oxidation of secondary alcohols to ketones can be applied, each with its own advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact. The most relevant methods include:

-

TEMPO-Catalyzed Oxidation: A mild and selective method using a stable nitroxyl radical catalyst in conjunction with a stoichiometric co-oxidant.

-

Swern Oxidation: A widely used method that employs dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures.

-

Dess-Martin Periodinane (DMP) Oxidation: A mild and efficient oxidation using a hypervalent iodine reagent.

-

Chromium-Based Oxidation: Traditional methods utilizing chromium(VI) reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid).

The choice of method will depend on the scale of the reaction, the desired purity of the product, and the laboratory's capabilities and environmental considerations.

Comparative Data of Oxidation Methods

The following table summarizes key quantitative data for different methods of oxidizing 1,3-difluoroisopropanol to this compound. It is important to note that yields and reaction conditions for methods other than TEMPO-catalyzed oxidation are based on general protocols for secondary alcohols and may require optimization for this specific substrate.

| Oxidation Method | Oxidizing Agent/Catalyst | Co-oxidant/Activator | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| TEMPO-Catalyzed | TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | Trichloroisocyanuric acid (TCCA) | Dichloromethane | Room Temp. | 6 hours | 69 | [1] |

| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride | Dichloromethane | -78 to Room Temp. | 1-2 hours | Typical: >90 (general) | [2] |

| Dess-Martin | Dess-Martin Periodinane (DMP) | - | Dichloromethane | Room Temp. | 1-4 hours | Typical: >90 (general) | [3][4][5] |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | - | Dichloromethane | Room Temp. | 2-4 hours | Typical: 80-95 (general) | [6][7][8] |

| Jones Oxidation | Chromium trioxide (CrO₃) | Sulfuric acid | Acetone | 0 to Room Temp. | 1-3 hours | Typical: 80-95 (general) | [9] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from 1,3-difluoroisopropanol using the aforementioned oxidation methods.

TEMPO-Catalyzed Oxidation

This protocol is based on a procedure described in a Japanese patent and offers a metal-free and relatively mild approach.[1]

Reagents:

-

1,3-Difluoroisopropanol

-

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

-

Trichloroisocyanuric acid (TCCA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-difluoroisopropanol (1.0 eq) and TEMPO (0.01 eq) in dichloromethane.

-

To this solution, add trichloroisocyanuric acid (TCCA) (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation.

Swern Oxidation (General Protocol)

This protocol is a general procedure for the Swern oxidation of a secondary alcohol and may require optimization for 1,3-difluoroisopropanol.[10][2][11]

Reagents:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

1,3-Difluoroisopropanol

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 1,3-difluoroisopropanol (1.0 eq) in anhydrous dichloromethane dropwise, keeping the internal temperature below -60 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise, and stir the mixture for another 15 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

Dess-Martin Periodinane (DMP) Oxidation (General Protocol)

This is a general protocol for the DMP oxidation of a secondary alcohol.[3][4][5][12]

Reagents:

-

1,3-Difluoroisopropanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,3-difluoroisopropanol (1.0 eq) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation.

Pyridinium Chlorochromate (PCC) Oxidation (General Protocol)

This is a general protocol for the PCC oxidation of a secondary alcohol.[6][7][8]

Reagents:

-

1,3-Difluoroisopropanol

-

Pyridinium chlorochromate (PCC)

-

Celite® or silica gel

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Diethyl ether

Procedure:

-

To a suspension of PCC (1.5 eq) and Celite® or silica gel in anhydrous dichloromethane, add a solution of 1,3-difluoroisopropanol (1.0 eq) in anhydrous dichloromethane at room temperature.

-

Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC or GC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Florisil®, eluting with diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation.

Purification and Characterization

The primary method for purifying this compound is distillation.[1] Due to its relatively low boiling point, vacuum distillation may be employed to prevent decomposition. Before distillation, it is often necessary to remove any residual water, which can be achieved by adding a solid desiccant like anhydrous calcium chloride, zeolite, or anhydrous magnesium sulfate to the crude product.[1]

Physical and Spectroscopic Data for this compound:

| Property | Value | Reference |

| CAS Number | 453-14-5 | [13] |

| Molecular Formula | C₃H₄F₂O | [13] |

| Molecular Weight | 94.06 g/mol | [13] |

| Boiling Point | 101-102 °C | [13] |

| Density | 1.307 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.371 |

Characterization is typically performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm the structure and purity of the final product.

Visualizations

General Synthetic Pathway

Caption: General reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 1,3-difluoroisopropanol can be achieved through various oxidation methods. The TEMPO-catalyzed oxidation stands out as a mild and selective method with a documented protocol for this specific transformation. However, classical methods such as Swern, Dess-Martin, and chromium-based oxidations provide viable alternatives, although they may require optimization for this fluorinated substrate. The choice of the synthetic route should be guided by the desired scale, purity requirements, and available resources. This guide provides the necessary information for researchers to select and implement a suitable method for the preparation of this important fluorinated building block.

References

- 1. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. This compound CAS#: 453-14-5 [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Difluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Difluoroacetone. The information is presented to support research, development, and application of this fluorinated ketone. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.

Core Physicochemical Properties

This compound is a fluorinated organic compound with the chemical formula C₃H₄F₂O.[1][2] Its structure features a central carbonyl group flanked by two fluorinated methyl groups. This substitution pattern significantly influences its chemical reactivity and physical properties.

Identification and Structure

| Property | Value | Source(s) |

| IUPAC Name | 1,3-difluoropropan-2-one | [3] |

| Synonyms | Bis(fluoromethyl) ketone, sym-Difluoroacetone | [3] |

| CAS Number | 453-14-5 | [1][2] |

| Molecular Formula | C₃H₄F₂O | [1][2] |

| Molecular Weight | 94.06 g/mol | [1][4] |

| Canonical SMILES | C(C(=O)CF)F | [3] |

| InChI Key | HKIPCXRNASWFRU-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some variation in reported values exists in the literature, which may be attributed to different experimental conditions or purity of the samples.

| Property | Value | Source(s) |

| Physical State | Liquid | [1][5] |

| Color | Clear | [1] |

| Boiling Point | 85.7 °C at 760 mmHg | [3] |

| 101-102 °C | [1][2] | |

| 118-120 °C | [4] | |

| Melting Point | No data available | [4] |

| Density | 1.092 g/cm³ | [3] |

| 1.307 g/mL at 25 °C | [1][5] | |

| 1.3066 g/cm³ at 25 °C | [4] | |

| Refractive Index (n₂₀/D) | 1.304 | [3] |

| 1.371 | [1][5] | |

| Flash Point | 22 °C | [3] |

| 51 °C (closed cup) | [1][4][5] | |

| 51.1 °C (closed cup) | [4][5] | |

| Vapor Pressure | 68.5 mmHg at 25°C | [3] |

| Enthalpy of Vaporization | 32.61 kJ/mol | [3] |

| Solubility | No data available for water.[4] Generally, small ketones are soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules. Solubility decreases with increasing chain length. It is expected to be soluble in common organic solvents. | |

| LogP | -0.54 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 1,3-difluoroisopropanol.[6] The following protocol is based on this approach.

Materials:

-

1,3-difluoroisopropanol

-

Oxidizing agent (e.g., Sodium dichromate, Pyridinium chlorochromate (PCC))

-

Anhydrous dichloromethane (or other suitable organic solvent)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 1,3-difluoroisopropanol in anhydrous dichloromethane and place it in the dropping funnel.

-

Add the oxidizing agent to the round-bottom flask.

-

Slowly add the solution of 1,3-difluoroisopropanol to the flask containing the oxidizing agent while stirring vigorously at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated solution of sodium thiosulfate for dichromate-based oxidations).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation to obtain the final product.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra will provide characteristic signals.

General Protocol for NMR Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Expected Spectral Features:

-

¹H NMR: A triplet of triplets is expected for the four equivalent protons due to coupling with the two equivalent fluorine atoms.

-

¹³C NMR: Two signals are expected: one for the carbonyl carbon (in the downfield region, typically > 200 ppm for ketones) and one for the two equivalent fluorinated carbons. The signal for the fluorinated carbons will be split into a triplet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, which will be split into a triplet by the two adjacent protons.

Caption: General workflow for NMR analysis of this compound.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature will be the carbonyl (C=O) stretch.

General Protocol for Liquid Sample FT-IR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Expected Spectral Features:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹. The presence of the electronegative fluorine atoms may shift this peak to a slightly higher wavenumber compared to non-fluorinated ketones.

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

C-H Stretch: Weak to medium absorption bands are expected just below 3000 cm⁻¹ for the sp³ C-H bonds.

Caption: General workflow for FT-IR analysis of this compound.

Safety Information

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[4]

This technical guide provides a foundational understanding of the physicochemical properties of this compound for its use in scientific research and drug development. For more detailed information, consulting the cited literature is recommended.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. benchchem.com [benchchem.com]

- 3. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.uvic.ca [web.uvic.ca]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

An In-depth Technical Guide to 1,3-Difluoroacetone (CAS: 453-14-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoroacetone (CAS Number: 453-14-5) is a fluorinated organic compound with the systematic name 1,3-difluoropropan-2-one.[1] It serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3][4] Its unique chemical properties, derived from the presence of two fluorine atoms, make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications, and safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 453-14-5 | [1][2] |

| Molecular Formula | C3H4F2O | [1][2] |

| Molecular Weight | 94.06 g/mol | [2] |

| Boiling Point | 85.7 °C at 760 mmHg | [1] |

| 101-102 °C | [2][5] | |

| Density | 1.092 g/cm³ | [1] |

| 1.307 g/mL at 25 °C | [2][5][6] | |

| Refractive Index (n20/D) | 1.304 | [1] |

| 1.371 | [2][5][6][7][8] | |

| Flash Point | 22 °C | [1] |

| 51 °C | [2][5] | |

| 51.1 °C - closed cup | [6] | |

| Vapour Pressure | 68.5 mmHg at 25°C | [1] |

| Form | Liquid | [2][5][6][7] |

| InChI Key | HKIPCXRNASWFRU-UHFFFAOYSA-N | [1][6][7][8] |

| Canonical SMILES | C(C(=O)CF)F | [1] |

Synthesis

A common method for the production of this compound involves the oxidation of 1,3-difluoroisopropanol.[9] While various oxidizing agents can be employed, a method utilizing a polycyclic N-oxyl compound as a catalyst in the presence of an oxidizer offers an efficient route.[9]

Experimental Protocol: Oxidation of 1,3-Difluoroisopropanol

This protocol is based on a patented method for the synthesis of this compound.[9]

Materials:

-

1,3-Difluoroisopropanol

-

2-Azaadamantane N-oxyl (AZADO) or 1-Methyl-2-azaadamantane N-oxyl

-

Trichloroisocyanuric acid (or other suitable oxidizing agent)

-

Organic solvent (e.g., benzene)[1]

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

In a suitable reaction vessel, dissolve 1,3-difluoroisopropanol in an organic solvent.

-

Add a catalytic amount of the polycyclic N-oxyl compound (e.g., AZADO).

-

Slowly add the oxidizing agent (e.g., trichloroisocyanuric acid) to the mixture while maintaining the reaction temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude this compound.

-

Purify the product via distillation.

Below is a workflow diagram illustrating the synthesis process.

Caption: A workflow diagram for the synthesis of this compound.

Reactivity and Applications

This compound is a reactive ketone that can participate in various chemical transformations. One documented reaction is its condensation with 2-amino-2-phenyl-ethanol to form an imine derivative.[1]

Reaction Protocol:

-

Reactants: this compound and 2-amino-2-phenyl-ethanol

-

Solvent: Benzene

-

Temperature: 80 °C

-

Reaction Time: 3 hours

-

Yield: 80%[1]

The reaction proceeds as follows:

Caption: Reaction of this compound with 2-amino-2-phenyl-ethanol.

The primary application of this compound is as a pharmaceutical intermediate.[2][4] Its incorporation into molecules can modulate their biological activity, solubility, and metabolic stability. It is a key starting material for fungicides that incorporate a fluoropyrazole ring, which act as succinate dehydrogenase inhibitors.[10]

Spectroscopic Data

Detailed, publicly available spectra (NMR, IR, MS) for this compound are not prevalent in the searched literature. However, based on its structure, the following spectroscopic features can be anticipated:

-

¹H NMR: A triplet in the region of 4.5-5.5 ppm corresponding to the two methylene protons (CH₂) coupled to the two fluorine atoms.

-

¹³C NMR: A singlet for the carbonyl carbon (C=O) around 200 ppm, and a triplet for the methylene carbons (CH₂F) due to coupling with fluorine.

-

¹⁹F NMR: A triplet corresponding to the two equivalent fluorine atoms.

-

IR Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ characteristic of a ketone carbonyl stretch. C-F stretching bands would be expected in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 94.06. Common fragmentation patterns would involve the loss of CO, F, and CH₂F radicals.

Safety and Handling

This compound is a flammable and toxic liquid that requires careful handling.[11] The table below summarizes the key safety information.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H226: Flammable liquid and vapour.[6][12] |

| H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[6] | |

| Signal Word | Danger[6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][11][12] |

| Handling | Use only outdoors or in a well-ventilated area.[11][12] Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Ground/bond container and receiving equipment.[11][12] Use explosion-proof electrical/ventilating/lighting equipment.[11][12] Use only non-sparking tools.[11][12] Take precautionary measures against static discharge.[11][12] Do not eat, drink or smoke when using this product.[11] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[11] Keep cool.[11] Store locked up.[11] |

| First Aid (IF INHALED) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[11] |

| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| First Aid (IF SWALLOWED) | Immediately call a POISON CENTER/doctor. Rinse mouth.[11] |

| Fire Fighting | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |

The following diagram outlines a general workflow for handling a spill of this compound.

Caption: A general workflow for responding to a this compound spill.

Conclusion

This compound is a key fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, reactivity, and physicochemical properties are well-characterized, enabling its use in complex molecular architectures. Adherence to strict safety protocols is paramount when handling this compound due to its flammable and toxic nature. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 453-14-5 [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. H51145.06 [thermofisher.com]

- 5. This compound CAS#: 453-14-5 [amp.chemicalbook.com]

- 6. This compound 97 453-14-5 [sigmaaldrich.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]

- 10. science-gate.com [science-gate.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-depth Analysis of 1,3-Difluoroacetone: Molecular Structure and Bonding Eludes Public Data

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the detailed structural and bonding characterization of 1,3-difluoroacetone. While general chemical and physical properties are documented, in-depth experimental and computational data on its molecular geometry, conformational preferences, and the nuances of its chemical bonds are not readily accessible. This lack of information precludes the creation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested.

This compound, with the chemical formula C₃H₄F₂O, is a halogenated ketone of interest in various chemical research domains. Its physical properties, such as a boiling point of approximately 101-102 °C and a density of about 1.307 g/mL at 25 °C, are available from various chemical suppliers. The molecule consists of a central carbonyl group bonded to two fluoromethyl groups. The presence of electronegative fluorine atoms is expected to significantly influence the electronic structure and reactivity of the molecule.

Molecular Structure and Conformational Analysis

A definitive experimental determination of the molecular structure of this compound, through techniques such as microwave spectroscopy or gas-phase electron diffraction, does not appear to be published in readily accessible literature. Such studies would provide precise measurements of bond lengths (C-C, C=O, C-H, C-F) and bond angles, which are fundamental to understanding its structure.

Furthermore, the internal rotation of the two fluoromethyl groups around the C-C single bonds suggests the possibility of multiple conformers with different energies and populations. A study on the conformational analysis of 1,3-difluorinated alkanes indicates that the arrangement of fluorine atoms can profoundly impact molecular conformation. However, specific computational or experimental studies detailing the conformational landscape of this compound, including the identification of the most stable conformer(s) and the energy barriers between them, are absent from the available search results.

Bonding

A thorough understanding of the bonding in this compound would involve an analysis of the electronic effects of the fluorine substituents on the carbonyl group. The high electronegativity of fluorine is expected to induce a significant dipole moment and affect the charge distribution within the molecule. Quantum chemical calculations would be instrumental in characterizing the nature of the chemical bonds, including orbital interactions and electron density distribution. However, no specific computational studies on this compound were identified.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented in the public domain. While a patent outlines a method for its production via the oxidation of 1,3-difluoroisopropanol, it lacks the detailed, step-by-step procedure and characterization data typically found in scientific publications that would be necessary for replication in a research setting.

Visualization of Molecular Structure

In the absence of experimentally determined or computationally optimized coordinates, a definitive 3D representation or a detailed logical relationship diagram of its signaling pathways or experimental workflows cannot be accurately generated. However, a basic representation of its connectivity can be visualized.

Caption: A 2D graph representing the atomic connectivity in this compound.

Spectroscopic Profile of 1,3-Difluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,3-Difluoroacetone (1,3-difluoro-2-propanone). Due to a lack of readily available experimental spectra in public databases, this guide focuses on predicted data derived from established spectroscopic principles and spectral data of analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show a single, complex multiplet. The two methylene (CH₂) groups are chemically equivalent, but the protons on each carbon are coupled to the adjacent fluorine atom and to the protons on the other methylene group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ 4.8 - 5.2 | Triplet of triplets (tt) | ²JHF ≈ 47 Hz, ⁴JHH ≈ 2 Hz | -CH₂F |

Note: The chemical shift is predicted based on the presence of the electron-withdrawing fluorine and carbonyl groups. The multiplicity arises from coupling to the geminal fluorine (²JHF) and long-range coupling to the protons of the other methylene group (⁴JHH).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon environments. Due to the symmetry of the molecule, only two signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Multiplicity (in ¹H-decoupled) | Coupling Constant (J) (Hz) | Assignment |

| ~ 200 - 205 | Triplet | ²JCF ≈ 30-35 Hz | C=O |

| ~ 80 - 85 | Triplet | ¹JCF ≈ 170-180 Hz | -CH₂F |

Note: The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbons. The methylene carbons will also appear as a triplet due to direct coupling with the attached fluorine atom.

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms.[1][2] A single signal is expected for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~ -230 to -235 | Triplet | ²JFH ≈ 47 Hz | -CH₂F |

Note: The chemical shift is referenced to CFCl₃. The signal will be split into a triplet due to coupling with the two geminal protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 3050 | Medium | C-H stretch |

| ~ 1730 - 1750 | Strong | C=O stretch (Ketone) |

| ~ 1050 - 1150 | Strong | C-F stretch |

Note: The carbonyl stretching frequency is expected to be at a slightly higher wavenumber than a typical aliphatic ketone due to the electron-withdrawing effect of the fluorine atoms.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

Table 5: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 94 | [C₃H₄F₂O]⁺• (Molecular Ion) | - |

| 61 | [C₂H₂FO]⁺ | •CHF |

| 42 | [C₂H₂O]⁺• | CH₂F₂ |

| 33 | [CH₂F]⁺ | C₂H₂O |

Note: The molecular ion peak is expected at m/z 94. Common fragmentation pathways would involve the loss of a fluoromethyl radical (•CH₂F) and other neutral fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition : Tune the spectrometer to the ¹⁹F frequency. A simple pulse-acquire sequence is typically sufficient.

FTIR Sample Preparation and Acquisition

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or a liquid transmission cell can be used.[4][5][6]

-

ATR-FTIR :

-

Ensure the ATR crystal is clean.

-

Place a small drop of the neat liquid sample directly onto the crystal.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

-

Clean the crystal thoroughly after analysis.[5]

-

-

Liquid Transmission Cell :

-

Select a cell with IR-transparent windows (e.g., NaCl or KBr).

-

Introduce a small amount of the neat liquid between the salt plates to form a thin film.

-

Mount the cell in the spectrometer and acquire the spectrum.[7]

-

GC-MS Sample Preparation and Acquisition

Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.[8][9][10]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from the solvent and any impurities.

-

MS Detection : The eluent from the GC is introduced directly into the ion source of the mass spectrometer. Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a range of m/z values to detect the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. biophysics.org [biophysics.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. researchgate.net [researchgate.net]

- 8. newtowncreek.info [newtowncreek.info]

- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 10. resolvemass.ca [resolvemass.ca]

In-Depth Technical Guide: Theoretical and Computational Studies of 1,3-Difluoroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,3-difluoroacetone. Due to the limited availability of direct experimental and computational research on this specific molecule, this guide synthesizes information from related compounds and established computational methodologies to present a thorough theoretical framework. It covers conformational analysis, predicted spectroscopic properties (IR and NMR), thermochemical properties, and potential reactivity, particularly in a biological context. Detailed experimental protocols for its synthesis and characterization are also provided, drawing from established methods for similar fluorinated ketones. This document aims to serve as a foundational resource for researchers interested in the unique properties and potential applications of this compound.

Introduction

This compound (FCH₂C(O)CH₂F) is a halogenated ketone of significant interest due to the influence of its fluorine substituents on its chemical and physical properties. The high electronegativity of fluorine can induce significant changes in molecular geometry, reactivity, and metabolic stability. α-Fluoroketones, a class of compounds to which this compound belongs, are known for their enhanced reactivity towards nucleophiles and their potential as enzyme inhibitors.[1][2] This guide explores the theoretical underpinnings of this compound's structure and reactivity through computational modeling and provides a basis for its experimental investigation.

Theoretical and Computational Studies

As dedicated computational studies on this compound are not extensively available in the current literature, this section outlines a proposed theoretical investigation based on established methodologies for analogous fluorinated organic molecules.

Conformational Analysis

The presence of two rotatable C-C bonds in this compound suggests the existence of multiple conformers. The conformational landscape is dictated by a balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. A systematic conformational search can be performed using computational methods to identify the stable isomers and the transition states connecting them.

Methodology:

A plausible computational workflow for the conformational analysis of this compound is as follows:

Figure 1: Proposed workflow for the conformational analysis of this compound.

Based on studies of similar 1,3-difluorinated alkanes, it is expected that gauche conformations will be significantly populated due to stabilizing gauche effects.[3][4] The relative energies of the conformers will likely be influenced by the orientation of the C-F bonds with respect to the carbonyl group.

Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers (Illustrative)

| Conformer | Dihedral Angles (F-C-C-C, C-C-C-F) | Point Group | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| I (anti-anti) | ~180°, ~180° | C2v | 0.00 (Reference) | ~0.5 |

| II (anti-gauche) | ~180°, ~60° | C1 | Value | Value |

| III (gauche-gauche, like) | ~60°, ~60° | C2 | Value | Value |

| IV (gauche-gauche, unlike) | ~60°, ~-60° | Cs | Value | Value |

| Note: The values in this table are illustrative and would be determined from the proposed computational study. |

Spectroscopic Properties

Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

The infrared (IR) spectrum of this compound can be predicted by calculating the harmonic vibrational frequencies.

Methodology:

Frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)). The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 2: Predicted Prominent Vibrational Frequencies of this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity |

| C=O stretch | Value | Value | Strong |

| C-F stretch (symmetric) | Value | Value | Strong |

| C-F stretch (asymmetric) | Value | Value | Strong |

| CH₂ wag | Value | Value | Medium |

| C-C stretch | Value | Value | Medium |

| Note: The values in this table are illustrative and would be populated by the results of the proposed DFT calculations. |

The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.

Methodology:

NMR calculations are generally performed using a functional and basis set known to provide accurate results for organic molecules (e.g., mPW1PW91/6-311+G(2d,p)).[5] The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts of this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm vs. TMS) |

| ¹H (CH₂) | Value |

| ¹³C (C=O) | Value |

| ¹³C (CH₂) | Value |

| Note: The values in this table are illustrative and would be the outcome of the proposed GIAO calculations. |

Thermochemical Properties

Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can be calculated from the vibrational frequencies and electronic energies obtained from DFT calculations. These properties are crucial for understanding the stability and reactivity of the molecule. The NIST WebBook provides some reaction thermochemistry data for this compound.[6]

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible route for the synthesis of this compound is the oxidation of 1,3-difluoro-2-propanol. The following protocol is adapted from a patented procedure.

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 1,3-difluoro-2-propanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add the oxidizing agent (e.g., Pyridinium chlorochromate (PCC), 1.5 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts, washing with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃). The expected signals would be a triplet for the protons in the ¹H NMR spectrum (due to coupling with the adjacent fluorine atoms) and two distinct signals in the ¹³C NMR spectrum for the carbonyl and methylene carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the C=O and C-F stretching vibrations.[7]

-

Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8]

Reactivity and Biological Significance

The presence of two α-fluorine atoms significantly influences the reactivity of the carbonyl group in this compound.

Enhanced Electrophilicity

The electron-withdrawing nature of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to acetone.[1] This enhanced electrophilicity is a key feature of α-fluoroketones.

Potential as Enzyme Inhibitors

Peptidyl fluoromethyl ketones are well-documented as potent inhibitors of serine and cysteine proteases.[2][9][10][11] The mechanism of inhibition typically involves the nucleophilic attack of an active site serine or cysteine residue on the electrophilic carbonyl carbon of the fluoromethyl ketone, forming a stable hemiacetal or hemithioacetal adduct. This mimics the transition state of peptide bond hydrolysis.

Figure 3: Proposed mechanism of serine protease inhibition by this compound.

Given this precedent, this compound could serve as a warhead for the design of novel enzyme inhibitors. Its simple structure allows for facile chemical modification to introduce specificity for different enzyme targets. The metabolic stability often conferred by fluorine atoms is an additional attractive feature for drug development.[12]

Conclusion

This technical guide has provided a detailed theoretical and computational framework for the study of this compound. While direct experimental data remains scarce, the proposed computational studies, based on robust methodologies, can provide valuable insights into its conformational preferences, spectroscopic signatures, and thermochemical properties. The outlined experimental protocols for its synthesis and characterization offer a practical starting point for its laboratory investigation. The known reactivity of α-fluoroketones, particularly as enzyme inhibitors, highlights the potential of this compound as a valuable building block in medicinal chemistry and drug discovery. Further experimental and computational research is warranted to fully elucidate the properties and applications of this intriguing molecule.

References

- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Analysis of 1,3-Difluorinated Alkanes | Semantic Scholar [semanticscholar.org]

- 5. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

- 6. 2-Propanone, 1,3-difluoro- [webbook.nist.gov]

- 7. edu.rsc.org [edu.rsc.org]

- 8. gcms.cz [gcms.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reaction of 1,3-Difluoroacetone with 2-Amino-2-phenylethanol: Mechanisms, Protocols, and Applications

A Senior Application Scientist's Perspective on a Versatile Fluorinated Building Block

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The reaction between 1,3-difluoroacetone and 2-amino-2-phenylethanol represents a critical intersection of fluorine chemistry and heterocyclic synthesis, offering a pathway to novel molecular architectures of significant interest in drug discovery and materials science. This in-depth technical guide provides a comprehensive analysis of this reaction, navigating the nuanced interplay between kinetic and thermodynamic control that dictates the formation of either a stable imine or a chiral oxazolidine. We will dissect the underlying reaction mechanisms, provide detailed, field-tested experimental protocols for the selective synthesis of each product, and outline robust analytical methodologies for their characterization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons in their work.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, fluorinated compounds have become indispensable in the development of modern pharmaceuticals and agrochemicals. When fluorine is incorporated into a heterocyclic scaffold, such as an oxazolidine, the resulting molecule combines the conformational rigidity and defined stereochemistry of the ring system with the unique electronic attributes of the fluorine atoms.

Chiral oxazolidines, in particular, are privileged structures in medicinal chemistry and asymmetric synthesis.[1][2] They serve as chiral auxiliaries, directing the stereochemical outcome of reactions, and are integral components of numerous biologically active compounds, including antibiotics.[3][4] The reaction of a fluorinated ketone like this compound with a chiral amino alcohol, such as 2-amino-2-phenylethanol, presents a direct route to these valuable, stereochemically complex fluorinated heterocycles. However, the pathway is not always straightforward and can be directed towards an alternative, yet equally useful, imine product. Understanding and controlling this selectivity is paramount for synthetic utility.

This guide will explore the reaction of this compound, a highly reactive ketone due to the electron-withdrawing nature of its two fluorine atoms[5], with the chiral amino alcohol 2-amino-2-phenylethanol[6].

The Dichotomy of Reactivity: Imine vs. Oxazolidine Formation

The reaction of a ketone with a primary amino alcohol is a classic example of a chemical equilibrium that can lead to two distinct products: an imine (a Schiff base) or a cyclized hemiaminal, the oxazolidine. The outcome of the reaction between this compound and 2-amino-2-phenylethanol is highly dependent on the reaction conditions, a concept rooted in the principles of kinetic versus thermodynamic control.

The Reaction Mechanism: A Tale of Two Pathways

The initial step in the reaction is the nucleophilic attack of the amine group of 2-amino-2-phenylethanol on the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate, a hemiaminal (or carbinolamine). From this crucial intermediate, the reaction can diverge.[7]

-

Pathway A: Imine Formation (Thermodynamic Product) : Under conditions that favor the removal of water, typically at elevated temperatures with azeotropic distillation, the equilibrium is driven towards the formation of the imine.[8] The hemiaminal is protonated on the oxygen, which then leaves as a water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen yields the final imine product, 2-((1,3-difluoropropan-2-ylidene)amino)-2-phenylethanol.[9] This pathway often leads to the more thermodynamically stable product.

-

Pathway B: Oxazolidine Formation (Kinetic Product) : If the reaction is conducted under milder conditions where water is not actively removed, the hemiaminal intermediate can undergo a rapid, intramolecular cyclization. The hydroxyl group of the amino alcohol attacks the same carbon atom, displacing the newly formed hydroxyl group (after proton transfer) to form a stable five-membered oxazolidine ring. This cyclization is often reversible and can be the kinetically favored pathway.

The presence of the electron-withdrawing fluorine atoms in this compound enhances the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. However, these groups also influence the stability of the intermediates and the position of the final equilibrium.

Diagram 1: Reaction Mechanism

Caption: Reaction pathways for this compound and 2-amino-2-phenylethanol.

Experimental Protocols: A Practical Guide to Product Selectivity

The ability to selectively synthesize either the imine or the oxazolidine is crucial for harnessing the full potential of this reaction. The following protocols are designed to provide a high degree of control over the reaction outcome.

Synthesis of 2-((1,3-difluoropropan-2-ylidene)amino)-2-phenylethanol (Imine)

This protocol is optimized for the formation of the thermodynamically favored imine product by ensuring the removal of water.

Table 1: Reagents and Materials for Imine Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| This compound | 94.06 | 0.94 g | 10 | Ketone |

| (rac)-2-Amino-2-phenylethanol | 137.18 | 1.37 g | 10 | Amino Alcohol |

| Benzene or Toluene | - | 50 mL | - | Solvent (azeotropic) |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.17 g | 1 | Acid Catalyst |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying Agent |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-2-phenylethanol (1.37 g, 10 mmol) and benzene or toluene (50 mL).

-

Addition of Reactants: Add this compound (0.94 g, 10 mmol) and p-toluenesulfonic acid (0.17 g, 1 mmol) to the flask.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 80°C for benzene). The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure imine.

Diagram 2: Experimental Workflow for Imine Synthesis

Caption: Workflow for the synthesis of the imine product.

Synthesis of 2,2-bis(fluoromethyl)-4-phenyl-1,3-oxazolidine (Oxazolidine)

This protocol is designed to favor the formation of the kinetically controlled oxazolidine product by using milder conditions and avoiding the removal of water.

Table 2: Reagents and Materials for Oxazolidine Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| This compound | 94.06 | 0.94 g | 10 | Ketone |

| (rac)-2-Amino-2-phenylethanol | 137.18 | 1.37 g | 10 | Amino Alcohol |

| Dichloromethane (DCM) | - | 50 mL | - | Solvent |

| Molecular Sieves (4Å) | - | 5 g | - | Drying Agent |

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-2-phenylethanol (1.37 g, 10 mmol) and dichloromethane (50 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Ketone: Slowly add this compound (0.94 g, 10 mmol) to the cooled solution with stirring.

-

Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Drying and Filtration: Add activated 4Å molecular sieves to the reaction mixture to absorb the water formed and drive the cyclization. Stir for an additional 2 hours.

-

Work-up: Filter off the molecular sieves and wash them with a small amount of dichloromethane.

-

Concentration and Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude oxazolidine can be purified by flash column chromatography on silica gel.

Product Characterization: A Spectroscopic Approach

Distinguishing between the imine and oxazolidine products is readily achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Product Characterization

| Technique | Imine (Expected Data) | Oxazolidine (Expected Data) |

| Infrared (IR) | Strong C=N stretch around 1640-1690 cm⁻¹; Broad O-H stretch from the alcohol. | Absence of C=N stretch; N-H stretch (if not substituted) around 3300-3500 cm⁻¹; C-O stretches. |

| ¹H NMR | Absence of a methine proton at the C2 position of the oxazolidine ring. | A characteristic singlet for the methine proton at the C2 position of the oxazolidine ring. |

| ¹³C NMR | A signal for the C=N carbon in the range of 165-175 ppm. | A signal for the C2 carbon of the oxazolidine ring (a quaternary carbon) in the range of 90-100 ppm. |

| Mass Spectrometry | Molecular ion peak corresponding to the imine (C₁₁H₁₁F₂NO). Fragmentation may involve cleavage of the C-N single bonds. | Molecular ion peak corresponding to the oxazolidine (C₁₁H₁₃F₂NO). Fragmentation often involves ring-opening.[10] |

Applications and Future Directions

The selective synthesis of either the fluorinated imine or the chiral fluorinated oxazolidine opens up a wide range of possibilities in drug development and materials science.

-

Pharmaceutical Applications: The chiral oxazolidine can serve as a valuable building block for the synthesis of more complex, stereochemically defined drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity. The oxazolidinone core, which can be derived from the oxazolidine, is a well-known pharmacophore in antibiotics.[11]

-

Asymmetric Synthesis: The chiral oxazolidine can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.

-

Materials Science: Fluorinated compounds are of interest in the development of liquid crystals, polymers, and other advanced materials with unique properties.

Future research in this area could focus on the development of catalytic asymmetric methods for the synthesis of the oxazolidine, providing access to enantiomerically pure products. Furthermore, exploring the reactivity of the difluoromethyl groups on the oxazolidine ring could lead to novel downstream functionalization.

Conclusion

The reaction of this compound with 2-amino-2-phenylethanol is a prime example of how careful control of reaction conditions can be used to selectively access different, yet equally valuable, chemical entities. By understanding the underlying principles of the imine-oxazolidine equilibrium, researchers can confidently navigate this synthetic landscape to produce either the thermodynamically stable imine or the kinetically favored chiral oxazolidine. The protocols and characterization data provided in this guide offer a solid foundation for the exploration and application of these versatile fluorinated building blocks in a variety of scientific disciplines.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. Carbonyl Imines from Oxaziridines: Generation and Cycloaddition of N–O=C Dipoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]

- 6. Oxazolidinone synthesis [organic-chemistry.org]

- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. BJOC - Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 1,3-Difluoroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoroacetone is a fluorinated organic compound with applications as a pharmaceutical intermediate and in chemical research.[1][2] Understanding its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the known thermal properties of this compound, outlines detailed experimental protocols for its thermal analysis, and presents a proposed decomposition mechanism based on the chemistry of analogous fluorinated ketones.

Introduction to the Thermal Properties of this compound

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C3H4F2O | [2][7] |

| Molecular Weight | 94.06 g/mol | [2][7] |

| Boiling Point | 101-102 °C | [7][8] |

| Density | 1.307 g/mL at 25 °C | [7][8][9] |

| Flash Point | 51 °C (closed cup) | [7][10] |

| Hazard Statements | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | [1][10] |

| Decomposition Products | Carbon oxides, Hydrogen fluoride | [3][4] |

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following section details the experimental protocols for these key analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) capable of operating under a controlled atmosphere.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and sweep away decomposition products.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal. The derivative of the TGA curve (DTG curve) is used to identify distinct decomposition stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as boiling and decomposition, and to determine the enthalpy of these processes.

Methodology:

-

Instrument: A differential scanning calorimeter (DSC).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed, empty pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Inert gas (nitrogen or argon) at a constant flow rate.

-

Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min).

-

Temperature Range: The analysis is conducted over a temperature range that encompasses the boiling point and any decomposition events observed in the TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to boiling and exothermic peaks for decomposition events. The onset temperature and peak temperature of these transitions are determined, and the area under the peaks is integrated to calculate the enthalpy of each process.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: A small amount of this compound is introduced into a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (or a series of temperatures) determined from the TGA and DSC results.

-

Carrier Gas: Helium.

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparison with spectral libraries (e.g., NIST).

-

-

Data Analysis: The pyrogram (detector response vs. retention time) shows the separated decomposition products. The mass spectrum of each peak is analyzed to identify the corresponding compound.

Proposed Decomposition Pathway and Visualization

While the precise decomposition mechanism of this compound has not been empirically determined, a plausible pathway can be proposed based on the known reactivity of ketones and organofluorine compounds. The primary decomposition products are expected to be carbon oxides and hydrogen fluoride.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow Visualization

The logical flow of experiments to characterize the thermal properties of this compound is outlined below. This workflow ensures that the results from one technique inform the experimental design of the next, leading to a comprehensive understanding of the material's behavior at elevated temperatures.

Caption: Recommended experimental workflow for thermal analysis.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for TGA, DSC, and Py-GC-MS, researchers can obtain the necessary quantitative data to ensure the safe handling and use of this important chemical intermediate. The proposed decomposition pathway and experimental workflow serve as a valuable starting point for such investigations. Further research is warranted to fully elucidate the decomposition kinetics and mechanism of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. turi.org [turi.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluoroacetone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion - Google Patents [patents.google.com]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1,3-Difluoroacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-difluoroacetone in organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, alongside detailed experimental protocols for its determination. This guide is intended to empower researchers to predict, measure, and utilize the solubility properties of this compound in their work.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, a fluorinated ketone, its solubility in various organic solvents can be predicted by considering its molecular structure and the resulting intermolecular forces.

1.1. Molecular Structure and Polarity of this compound

This compound (C₃H₄F₂O) possesses a central carbonyl group (C=O) and two fluorine atoms attached to the alpha-carbons.

-

Carbonyl Group: The C=O bond is highly polar, creating a significant dipole moment. The oxygen atom is partially negative (δ-), and the carbonyl carbon is partially positive (δ+). This allows for dipole-dipole interactions and hydrogen bonding (as an acceptor) with protic solvents.

-

Fluoroalkyl Groups: The highly electronegative fluorine atoms induce a strong dipole moment in the C-F bonds. This fluorination has several effects:

-

It increases the overall polarity of the molecule.

-

It reduces the basicity of the carbonyl oxygen due to the electron-withdrawing effect of the fluorine atoms.

-

It can lead to weaker van der Waals interactions compared to their non-fluorinated analogs.

-

1.2. Predicted Solubility in Different Classes of Organic Solvents

Based on these structural features, the expected solubility of this compound in various organic solvents is as follows:

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is expected due to the ability of these solvents to act as hydrogen bond donors to the carbonyl oxygen of this compound, in addition to strong dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is predicted. These solvents have strong dipole moments that can engage in favorable dipole-dipole interactions with the polar C=O and C-F bonds of this compound.